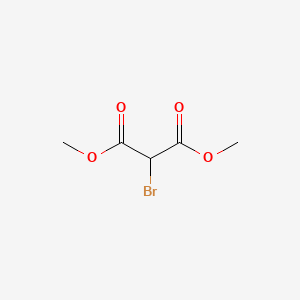

Dimethyl bromomalonate

Vue d'ensemble

Description

Dimethyl bromomalonate is an organic compound with the molecular formula C5H7BrO4. It is typically a colorless or slightly yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is primarily used as a reagent in organic synthesis for the preparation of other organic compounds, including pharmaceutical intermediates and fluorescent dyes .

Méthodes De Préparation

Dimethyl bromomalonate can be synthesized by reacting dimethyl malonate with hydrogen bromide. The reaction is usually carried out in the presence of a solvent like ethanol, and the mixture is heated to facilitate the reaction. The specific preparation steps involve careful control of reaction conditions to ensure safety and achieve a good yield .

Analyse Des Réactions Chimiques

Bingel-Hirsch Addition to Endohedral Metallofullerenes

Dimethyl bromomalonate participates in the Bingel-Hirsch reaction with endohedral metallofullerenes like La@C₂ᵥ-C₈₂. A computational study explored 65 potential pathways, identifying four singly bonded derivatives and one fulleroid adduct as products. Key findings include:

- Regioselectivity : La@C₂ᵥ-C₈₂ exhibits limited regioselectivity, with attacks at C2, C19, C21, and C23 positions yielding singly bonded derivatives.

- Kinetics : Attack at C23 is kinetically favored, aligning with experimental observations .

Proposed Products :

| Attack Position | Product Type | Experimental Yield |

|---|---|---|

| C2, C19, C21 | Singly bonded | Not quantified |

| C23 | Singly bonded | Identified |

| Bond 19 | Fulleroid adduct | Observed |

Organophotocatalytic Cyclopropanation

This compound enables cyclopropanation of unactivated olefins under organophotocatalytic conditions. Highlights include:

- Catalysts : Benzothiazinoquinoxalines (e.g., PC-2 ) enable reactions at 0.5 mol% loading .

- Scope : Compatible with terminal, 1,1-/1,2-disubstituted, and trisubstituted olefins (44–93% yields) .

- Mechanistic Insights :

Example Reaction :

textThis compound + Olefin → Cyclopropane (e.g., 9a–k)

Radical Chain Additions

Manganese(III)-promoted radical reactions with olefins yield functionalized malonates:

- Mechanism : Mn(III) initiates radical chain propagation, forming 2-bromoalkylmalonates .

- Application : Synthesizes nitrocyclopropanes via organocatalyzed Michael addition to nitroalkenes (up to 87% yield, 10:1 d.r.) .

Key Transformation :

textBrCH(COOMe)₂ + CH₂=CHR → CH₂BrCH(COOMe)₂R

Michael Addition-Initiated Cyclopropanation

Asymmetric synthesis of nitrocyclopropanes is achieved via organocatalytic Michael addition:

- Catalyst : 6'-Demethyl quinine provides enantioselectivity (up to 95% ee) .

- Conditions : Room temperature, toluene solvent .

Reaction Pathway :

- Michael addition to nitroalkene.

- Intramolecular cyclopropanation.

Zinc-Mediated Additions to Alkynes

Zinc mediates regioselective additions to alkynes, forming vinyl malonates. Subsequent reactions yield:

Example :

textBrCH(COOEt)₂ + HC≡CR → CH₂=CH(COOEt)₂R → Pyranone (with RCOCl)

Reaction with Arylnitroso Compounds

This compound reacts with arylnitroso compounds to form N-aryl-C,C-dimethoxycarbonylnitrones, useful in 1,3-dipolar cycloadditions .

Product :

textArNO + BrCH(COOMe)₂ → ArN=C(COOMe)₂O

Applications De Recherche Scientifique

Organic Synthesis

1.1 Michael Addition Reactions

Dimethyl bromomalonate is frequently employed as an electrophile in Michael addition reactions. It reacts with nucleophiles to form carbon-carbon bonds, which are crucial for constructing complex organic molecules. For instance, recent studies have demonstrated its use in synthesizing chiral compounds using organocatalysts, such as α,α-diarylprolinol, combined with potassium carbonate as an additive .

1.2 Cyclopropanation Reactions

The compound serves as a reagent in cyclopropanation reactions involving olefins. Under organophotocatalytic conditions, this compound can facilitate the formation of cyclopropanes from various substrates, showcasing its utility in synthesizing cyclic compounds .

Analytical Chemistry

2.1 Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). A study highlighted a scalable reverse-phase HPLC method for isolating impurities and analyzing pharmacokinetics, demonstrating its significance in drug development and quality control . The method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

Pharmaceutical Development

3.1 Precursor for Drug Synthesis

this compound is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to undergo diverse chemical transformations allows researchers to create biologically active molecules effectively. For example, it has been involved in the synthesis of compounds with potential anti-inflammatory properties and other therapeutic applications .

Case Studies

Mécanisme D'action

The mechanism of action of dimethyl bromomalonate involves its reactivity as a brominated ester. In free-radical chain addition reactions, the bromine atom facilitates the formation of free radicals, which then participate in chain reactions to form new carbon-carbon bonds. In Michael addition reactions, the compound acts as a nucleophile, attacking electrophilic double bonds to form cyclopropane derivatives .

Comparaison Avec Des Composés Similaires

Dimethyl bromomalonate can be compared with other brominated malonates such as:

Diethyl bromomalonate: Similar in structure but with ethyl groups instead of methyl groups.

Diethyl dibromomalonate: Contains two bromine atoms, making it more reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its specific reactivity patterns and its utility in synthesizing a wide range of organic compounds.

Activité Biologique

Dimethyl bromomalonate (DBM) is a halogenated malonate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into the biological activity of DBM, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 211.01 g/mol. Its structure features two ester groups and a bromine atom attached to the central carbon, which contributes to its reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.01 g/mol |

| CAS Number | 868-26-8 |

| Boiling Point | Not available |

Mechanisms of Biological Activity

- Enzyme Inhibition : this compound acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Inhibition of SDH has been linked to protective effects against ischemia-reperfusion injury, particularly in renal tissues. Research indicates that DBM treatment improves glomerular filtration rate (GFR) and reduces blood urea nitrogen levels in models of acute kidney injury (AKI) by mitigating oxidative stress through the inhibition of NADPH oxidase activity .

- Cyclopropanation Reactions : DBM has been utilized in organophotocatalytic cyclopropanation reactions, where it serves as a reactive intermediate. It has shown promise in generating cyclopropane derivatives from unactivated olefins, demonstrating good yields under specific catalytic conditions .

Case Study 1: Renal Protection in AKI Models

A study investigated the effects of this compound on renal function following ischemia-reperfusion injury in mice. The findings revealed that:

- GFR Improvement : DMM treatment led to a significant increase in GFR compared to untreated controls (p < 0.05).

- Reduction in Tubular Injury : Histopathological analysis indicated a lower degree of tubular injuries and apoptosis in DMM-treated mice (p < 0.001).

- Mechanistic Insights : The protective effects were associated with improved mitochondrial function and reduced oxidative stress markers .

Case Study 2: Organophotocatalytic Cyclopropanation

In another study, this compound was employed in photoredox catalysis for cyclopropanation:

- Yield Optimization : The reaction conditions were optimized using various catalysts, leading to cyclopropane products with yields up to 95% when appropriate Lewis acids were used .

- Functional Group Tolerance : The study highlighted the functional group tolerance of DBM in cyclopropanation reactions, making it a valuable reagent for synthetic organic chemistry .

Propriétés

IUPAC Name |

dimethyl 2-bromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMOJKROKMMQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235811 | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-26-8 | |

| Record name | 1,3-Dimethyl 2-bromopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl bromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-26-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl bromomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl bromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BROMOMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.